2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that combines the structural features of tetrahydroisoquinoline, thiophene, and pyridopyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydroisoquinoline Derivative: The starting material, 1,2,3,4-tetrahydroisoquinoline, is reacted with appropriate reagents to introduce the desired substituents.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Pyridopyrimidine Formation: The final step involves the cyclization of the intermediate compounds to form the pyridopyrimidine core. This step may require specific conditions such as elevated temperatures and the presence of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield tetrahydro derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their electronic properties and applications in organic electronics.
Pyridopyrimidine Derivatives: These compounds are studied for their potential therapeutic applications, particularly as kinase inhibitors.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-5-(thiophen-2-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N4OS/c25-19-17-15(16-6-3-11-26-16)7-9-21-18(17)22-20(23-19)24-10-8-13-4-1-2-5-14(13)12-24/h1-7,9,11H,8,10,12H2,(H,21,22,23,25) |
InChI Key |
BAOALERVFZNXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=CS5 |
Origin of Product |
United States |
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